4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-(2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-11-14-9-8(2-1-3-13-9)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChI Key |
HODDINQZEORGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The synthesis begins with methyl 3-aminopyridine-2-carboxylate and formamidine acetate in ethanol under reflux (24 hours). This forms the pyrido[2,3-d]pyrimidine backbone via cyclocondensation.
Chlorination
The intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 4–6 hours, introducing the chlorine substituent at the 2-position. Excess POCl₃ is removed under reduced pressure.
Nucleophilic Substitution with Morpholine
The chlorinated intermediate reacts with morpholine in tetrahydrofuran (THF) at 60°C for 8 hours, facilitated by triethylamine (Et₃N) as a base. This step achieves a 43% overall yield across the three stages.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| Dioxane | 2.2 | 68 |
| THF | 7.5 | 65 |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, whereas dioxane improves solubility of aromatic intermediates.
Temperature and Catalyst Impact
Elevating temperatures from 60°C to 100°C increases yields by 15–20%, but exceeding 100°C promotes side reactions. Catalytic amounts of tetrabutylammonium bromide (TBAB) further improve yields to 78% by facilitating phase transfer in biphasic systems.
Characterization and Validation
Successful synthesis is confirmed via:
-
¹H NMR: Distinct peaks for morpholine protons (δ 3.6–3.8 ppm) and pyrido-pyrimidine aromatic protons (δ 8.1–8.9 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions at the 4-position of the pyrimidine ring can generate undesired isomers. Using excess morpholine (2.5 equiv) suppresses this by driving the equilibrium toward the desired product.
Moisture Sensitivity
The chlorinated intermediate is hygroscopic, necessitating anhydrous conditions during storage and handling.
Emerging Methodologies
Recent advances explore microwave-assisted synthesis, reducing reaction times from hours to minutes. Preliminary data show 70% yield in 30 minutes at 120°C using DMF as the solvent.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-2 Chlorine
The chlorine atom at the pyridine C-2 position is highly reactive toward nucleophiles due to electron withdrawal from the adjacent pyrimidine nitrogen. Key reactions include:
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Arylboronic acids | Pd(dppf)Cl₂ | DME/H₂O, 90°C | C-7 Arylated derivatives | 60–75% |
Buchwald-Hartwig Amination
| Amine | Ligand | Conditions | Product | Yield |
|---|---|---|---|---|
| Piperazine | XantPhos | Toluene, 110°C | C-4 Morpholine → Piperazine | 82% |
Morpholine Ring Opening
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 hr | Pyrido[2,3-d]pyrimidin-4-ol | Intermediate for esterification |
| H₂SO₄/HNO₃ | 0°C → RT, 2 hr | Nitrated derivatives | Precursors for explosives research |
Biological Alkylation Pathways
In pharmacological contexts, the compound undergoes target-specific alkylation:
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 7.4, 37°C | Hydrolysis of C-Cl bond | 48 hr |
| UV light (254 nm) | Radical-mediated C-N cleavage | 15 min |
This compound’s versatility in nucleophilic substitution and cross-coupling reactions makes it a cornerstone for developing kinase inhibitors and fluorescent probes. Future research directions include exploiting its photophysical properties for optochemical applications and optimizing water solubility through sulfonation or glycosylation.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine exhibits promising activity as an anticancer agent. Its mechanism of action is primarily attributed to its ability to inhibit various kinases involved in cancer progression, particularly the mammalian target of rapamycin (mTOR). The interaction with mTOR suggests that this compound can disrupt cell growth and proliferation pathways, making it a candidate for further development in oncology treatments.
Inhibition of Kinases
The compound's structural features allow it to effectively bind to protein targets through hydrogen bonding and hydrophobic interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing significant binding affinities with mTOR and related kinases. This characteristic positions it as a potential therapeutic agent in targeting cancer cell signaling pathways.
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of related morpholine derivatives. For instance, derivatives synthesized from similar structural frameworks have shown efficacy in inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS) . These findings suggest that this compound might also be explored for its anti-inflammatory potential.
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is characterized by nucleophilic substitution reactions involving the chlorine atom on the pyridine ring. This allows for the synthesis of various derivatives by substituting the chlorine with different nucleophiles such as amines or thiols. For example, reactions with azides in the presence of bases can yield substituted products at the C-4 position of the pyrimidine ring.
Future Directions and Case Studies
The ongoing research into this compound suggests multiple avenues for future exploration:
- Clinical Trials : Similar compounds have entered clinical trials for conditions like rheumatoid arthritis and Crohn's disease, indicating a growing interest in morpholine-based therapies for inflammatory diseases .
- Potential Drug Development : Given its anticancer and anti-inflammatory properties, there is potential for developing this compound into a drug candidate targeting specific cancer types or inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . The compound can also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at C2/C4, facilitating nucleophilic substitution reactions. Bulky substituents (e.g., dimethylmorpholine in ) influence stereochemical outcomes and binding pocket interactions.
- Synthetic Yields : Morpholine substitution reactions typically yield 19–88%, depending on solvent, catalyst (e.g., H₂SO₄ in glacial acetic acid), and steric hindrance.
Key Observations :
- Target Selectivity: Thienopyrimidine derivatives (e.g., 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine) show broader kinase inhibition (e.g., PI3Kα), while pyridopyrimidines (e.g., PF-06454589) exhibit high selectivity for specific targets like LRRK2.
- Potency : Substituents like 3,4-dimethoxyphenyl (compound 84) enhance antiviral activity by improving membrane permeability and target engagement.
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : Higher LogP values (e.g., 2.5 for dimethylmorpholine derivative) correlate with increased membrane permeability but reduced aqueous solubility.
- Stability: Chlorinated derivatives (e.g., 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine) require inert storage conditions to prevent hydrolysis.
Biological Activity
The compound 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrido-pyrimidine core substituted with a morpholine ring. This unique combination contributes to its pharmacological properties. The presence of the chloropyridine moiety enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown IC50 values in the low micromolar range against human cancer cells, such as HeLa and CEM cells, suggesting a potential for development as anticancer agents .
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Antiproliferative Effects
A study investigating a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the C-4 position significantly enhanced antiproliferative activity against murine leukemia cells (L1210) and human cervix carcinoma (HeLa). The most potent derivatives had IC50 values below 10 μM, highlighting the importance of structural optimization .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrimidine derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 10 μg/mL against various Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be a candidate for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chlorine Substitution | Enhances electron-withdrawing properties; increases binding affinity to targets |
| Morpholine Ring | Contributes to solubility and bioavailability; may facilitate interaction with biological receptors |
| Pyrido-Pyrimidine Core | Essential for maintaining biological activity; involved in enzyme inhibition |
Q & A
Q. What is the recommended synthetic route for 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine?
The compound can be synthesized via nucleophilic substitution reactions involving chlorinated pyridopyrimidine intermediates and morpholine. For example, a protocol analogous to the synthesis of 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine () may be adapted. Key steps include:
- Reacting 2-chloropyrido[2,3-d]pyrimidin-4-amine with morpholine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
- Purification via column chromatography and characterization using ¹H NMR (e.g., DMSO-d₆ solvent, 600 MHz) to confirm substitution patterns .
Q. How should researchers characterize the structural integrity of this compound?
Standard analytical techniques include:
- ¹H NMR spectroscopy : To verify substitution patterns and aromatic proton environments (e.g., δ 3.52 ppm for morpholine protons; δ 8.21 ppm for pyridopyrimidine protons) .
- Mass spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or HRMS).
- Elemental analysis : To validate purity and stoichiometry, as demonstrated in related pyridopyrimidine derivatives .
Q. What safety protocols are critical during handling?
Adhere to laboratory safety guidelines for halogenated heterocycles:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
- Avoid exposure to ignition sources due to potential thermal instability .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine .
- Temperature control : Reactions at 80–100°C improve kinetics without decomposition, as seen in analogous pyridopyrimidine syntheses .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitutions in biphasic systems .
Q. How should researchers address contradictions in analytical data?
Cross-validate using complementary methods:
- Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in proton assignments.
- Confirm crystallinity via X-ray diffraction (if crystals are obtainable) or alternative techniques like IR spectroscopy .
- Replicate syntheses to rule out batch-specific impurities, as discrepancies in elemental analysis often arise from incomplete purification .
Q. What strategies are effective for mechanistic studies of its reactivity?
- Kinetic profiling : Monitor reaction progress via in situ techniques (e.g., HPLC or UV-Vis spectroscopy) to identify rate-determining steps .
- Isotopic labeling : Use deuterated morpholine to trace substitution pathways and intermediate formation .
- Computational modeling : Employ DFT or MD simulations to map transition states and electronic effects of the chloro-substituent .
Q. How can researchers evaluate its potential biological activity?
- In vitro assays : Screen against kinase targets (e.g., EGFR or PI3K) due to structural similarities to known pyridopyrimidine inhibitors .
- Cytotoxicity testing : Use cell lines (e.g., HeLa or HEK293) to assess therapeutic windows, with IC₅₀ calculations via MTT assays.
- ADMET profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding ratios for preclinical prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
